Mass Shift Advantage for SIL-IS
2,5-Deoxyfructosazine-13C4 exhibits a molecular weight of 308.27 Da compared to 304.3 Da for the unlabeled parent compound . This +4.0 Da mass difference is directly attributable to the incorporation of four 13C atoms at the pyrazine ring positions . In LC-MS/MS analysis, this mass shift provides a baseline-resolved MS channel for the internal standard, enabling precise correction for ion suppression/enhancement effects that are inherent to complex biological matrices.
| Evidence Dimension | Molecular Weight and Isotopic Purity |
|---|---|
| Target Compound Data | Molecular Weight: 308.27 Da; Molecular Formula: C8(13C)4H20N2O7 |
| Comparator Or Baseline | Unlabeled 2,5-Deoxyfructosazine: Molecular Weight: 304.3 Da; Molecular Formula: C12H20N2O7 |
| Quantified Difference | +4.0 Da mass shift; 4x 13C enrichment at pyrazine positions 2,3,5,6 |
| Conditions | High-resolution mass spectrometry (HRMS) or triple quadrupole MS in selected reaction monitoring (SRM) mode |
Why This Matters
The distinct mass shift is mandatory for the compound's use as a stable isotope-labeled internal standard (SIL-IS), a cornerstone of accurate and precise quantitative bioanalysis in pharmacokinetic, ADME, and clinical biomarker studies.
